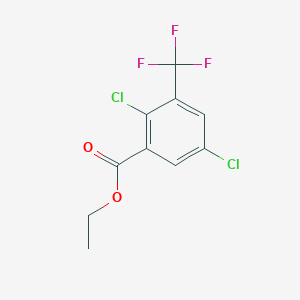

Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate

Description

Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate (CAS 2586126-40-9) is a substituted benzoate ester with the molecular formula C₁₀H₇Cl₂F₃O₂ and a molecular weight of 287.06 g/mol . Its structure features a benzene ring substituted with two chlorine atoms at positions 2 and 5, a trifluoromethyl (-CF₃) group at position 3, and an ethyl ester moiety. The compound requires storage at 2–8°C, suggesting sensitivity to thermal degradation .

Properties

Molecular Formula |

C10H7Cl2F3O2 |

|---|---|

Molecular Weight |

287.06 g/mol |

IUPAC Name |

ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)6-3-5(11)4-7(8(6)12)10(13,14)15/h3-4H,2H2,1H3 |

InChI Key |

HXUSGIFWDITDMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate typically follows a multi-step route involving:

- Introduction of chlorine substituents at the 2- and 5-positions of the benzene ring.

- Incorporation of the trifluoromethyl group at the 3-position.

- Formation of the ethyl benzoate ester functionality.

The key challenge lies in regioselective substitution and maintaining the integrity of sensitive groups during subsequent transformations.

Preparation of 2,5-Dichloro-3-(Trifluoromethyl)benzoic Acid or Derivatives

A common precursor is 2,5-dichloro-3-(trifluoromethyl)benzoic acid or its derivatives, which can be prepared by:

- Halogenation of trifluoromethyl-substituted benzoic acids or related aromatic compounds.

- Use of organolithium intermediates for regioselective functionalization, as described in patent CN107353189A, where 3,5-dichloro-2,2,2-trifluoroacetophenones are synthesized via lithiation of 3,5-dichlorobromobenzene followed by reaction with trifluoroacetic acid ethyl ester under low temperature (-78 °C) conditions. This step achieves selective introduction of trifluoromethyl ketone functionality, which can be further transformed.

Esterification to Ethyl Benzoate

The conversion of the carboxylic acid to the ethyl ester is typically performed by:

- Acid-catalyzed esterification using ethanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid.

- Alternatively, conversion of acid chlorides to esters using thionyl chloride followed by reaction with ethanol under controlled heating.

For example, a synthetic route analogous to the preparation of ethyl 2,3-dichloro-4-nitrobenzoate involves:

| Step | Reagents and Conditions | Description | Yield and Purity |

|---|---|---|---|

| 1. Chlorination and nitration | Compound A + concentrated sulfuric acid + 65% nitric acid at 0-2 °C, then heating to 25-35 °C for 24-26 h | Introduction of nitro and chloro groups | Yield ~93.7%, purity ~98.2% |

| 2. Oxidation | Compound B + pyridine + water + potassium permanganate at 85-90 °C for 23-26 h | Oxidation to carboxylic acid derivative | Yield ~90.8%, purity ~98.2% |

| 3. Esterification | Compound C + thionyl chloride at 60-65 °C for 3-5 h, removal of thionyl chloride, then addition of ethanol at 80-85 °C for 22-25 h | Formation of ethyl ester | High yield and purity reported |

This method, while described for a nitro-substituted analogue, provides a conceptual framework for the esterification step of related dichloro-trifluoromethylbenzoates.

Direct Introduction of Trifluoromethyl Group

The trifluoromethyl group can be introduced via:

- Use of trifluoromethylating agents such as trifluoromethylsulfonyl derivatives (triflones) or trifluoromethylsulfonyl sodium salts.

- Aryne insertion reactions into C-SO2CF3 bonds, as described in advanced organic synthesis literature, allow the introduction of trifluoromethyl groups onto aromatic rings bearing other substituents.

Although this method is more specialized and less common for bulk synthesis, it offers a route to trifluoromethylated benzoates with high regioselectivity.

Industrial and Laboratory Scale Synthesis

Industrial synthesis of methyl or ethyl 2,5-dichloro-3-(trifluoromethyl)benzoates often involves:

- Esterification of the corresponding 2,5-dichloro-3-(trifluoromethyl)benzoic acid with ethanol under acid catalysis.

- Use of continuous flow reactors and controlled temperature and pressure to optimize yield and purity.

- Purification by crystallization or column chromatography to achieve high purity for pharmaceutical applications.

Summary Table of Preparation Methods

Analytical Data and Research Results

- Nuclear Magnetic Resonance (NMR): Typical ^1H NMR spectra of intermediates show aromatic proton doublets and ethyl ester quartet and triplet signals, confirming substitution patterns and ester formation.

- Purity: High purity (>97%) is achievable by column chromatography and recrystallization.

- Yields: Overall yields for multi-step syntheses range from moderate (~39% in early steps) to high (>90%) in oxidation and esterification steps.

- Physical Properties: Melting points and spectral data are consistent with expected structures, confirming successful synthesis.

The preparation of this compound involves a combination of regioselective chlorination, trifluoromethyl group introduction, and esterification. Established methods include lithiation and trifluoroacetylation under cryogenic conditions, oxidation of intermediates, and acid chloride-mediated esterification. Advanced synthetic methods such as aryne insertion into trifluoromethyl sulfonyl bonds offer alternative routes. Industrial production typically employs acid-catalyzed esterification with controlled reaction parameters to ensure high yield and purity.

This comprehensive synthesis overview, supported by patent literature and peer-reviewed research data, provides a robust foundation for the preparation of this compound in both laboratory and industrial contexts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Scientific Research Applications

Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoromethyl group enhances its binding affinity to target molecules, making it a potent agent in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate with related esters and benzoate derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₀H₇Cl₂F₃O₂ | 287.06 | 2-Cl, 5-Cl, 3-CF₃ | Ester, halogen, trifluoromethyl |

| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | 4-N(CH₃)₂ | Ester, tertiary amine |

| Benoxaprofen Ethyl Ester | C₁₈H₁₆FNO₃ | 313.32 | Fluorine, propionic acid ester | Ester, fluorine |

| Benorilate | C₁₉H₁₈N₂O₅ | 354.36 | Acetylated ester of acetylsalicylic acid | Ester, amide |

Key Observations:

- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization due to its amine group, achieving a higher degree of conversion (∼70%) in resin cements compared to methacrylate-based analogs . In contrast, the electron-withdrawing substituents in the target compound may reduce its suitability for such applications.

Physicochemical Properties and Stability

| Property | This compound | Ethyl 4-(dimethylamino)benzoate | Benoxaprofen Ethyl Ester |

|---|---|---|---|

| Molecular Weight | 287.06 | 193.24 | 313.32 |

| Storage Conditions | 2–8°C | Not specified | Not specified |

| Key Stability Factors | Thermal sensitivity (requires refrigeration) | Stable at room temperature | Likely stable |

| Lipophilicity (Predicted) | High (Cl, -CF₃ groups) | Moderate (-N(CH₃)₂) | High (fluorine) |

- The target compound’s refrigeration requirement contrasts with Ethyl 4-(dimethylamino)benzoate’s stability under ambient conditions, suggesting greater thermal instability due to its halogenated structure .

- Benoxaprofen Ethyl Ester’s fluorine substituent may confer metabolic stability, similar to the -CF₃ group in the target compound, but its larger size (C₁₈ vs. C₁₀) could limit solubility .

Biological Activity

Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate is an organic compound with significant biological activity, particularly in agrochemical applications. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 287.06 g/mol. The compound features a benzene ring substituted with two chlorine atoms and a trifluoromethyl group, which enhances its lipophilicity and membrane permeability, contributing to its biological efficacy.

1. Herbicidal Properties

The primary biological activity of this compound is its herbicidal effect . It has been shown to inhibit the growth of various unwanted plant species by interfering with specific biochemical pathways related to plant growth regulation. This compound's effectiveness as a herbicide is attributed to its ability to disrupt photosynthesis and other vital processes in susceptible plants.

2. Antibacterial and Antifungal Activity

Research indicates that compounds structurally similar to this compound exhibit antibacterial and antifungal properties . The trifluoromethyl group enhances the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death. Studies have suggested potential mechanisms involving the inhibition of microbial enzymes critical for survival.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways in both plants and microorganisms.

- Membrane Disruption : Enhanced lipophilicity allows for better penetration into cellular membranes, leading to increased cytotoxicity against target organisms.

Comparative Analysis with Similar Compounds

A comparison with other benzoate esters reveals unique attributes of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-chloro-3-(trifluoromethyl)benzoate | Lacks dichlorination; used as herbicide | |

| Mthis compound | Methyl instead of ethyl; different ester properties | |

| Ethyl 4-chloro-3-(trifluoromethyl)benzoate | Chlorine at para position; altered biological activity |

This table illustrates how the specific substitution pattern in this compound enhances its herbicidal effectiveness compared to similar compounds.

Case Studies

Several studies have examined the biological activity of this compound:

- Agrochemical Applications : Field trials have demonstrated effective control of specific weed species using formulations containing this compound. Results indicated significant reductions in biomass compared to untreated controls.

- Microbial Interaction Studies : Laboratory assays have shown that this compound exhibits potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate, and how can reaction conditions be optimized in academic laboratories?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A general approach includes:

Electrophilic substitution : Introduce chlorine atoms at positions 2 and 5 using chlorinating agents (e.g., Cl₂/FeCl₃).

Trifluoromethylation : Employ Umemoto or Langlois reagents to add the CF₃ group at position 3.

Esterification : React the carboxylic acid intermediate with ethanol under acid catalysis (e.g., H₂SO₄).

Optimization Tips :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

Methodological Answer:

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions. For example, the deshielded ¹⁹F signal (~-60 ppm) confirms CF₃ attachment.

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (Cl and F contribute distinct profiles).

- X-ray Crystallography : Resolve spatial ambiguities using SHELXL for refinement .

Data Cross-Validation : Compare experimental ¹H NMR shifts with density functional theory (DFT)-predicted values to resolve overlapping signals .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals?

Methodological Answer:

- Solvent Selection : Use mixed polar/non-polar systems (e.g., ethyl acetate/hexane) to balance solubility and crystal growth.

- Gradient Cooling : Slowly reduce temperature from 50°C to 4°C to promote nucleation.

- Crystallization Monitoring : Track crystal morphology under polarized light to identify polymorphic variations .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl and CF₃) influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electronic Effects : The meta-CF₃ and para-Cl groups deactivate the ring, directing nucleophiles to the ortho/para positions relative to the ester group.

- Kinetic Studies : Perform competitive NAS reactions with varying nucleophiles (e.g., NH₃, OH⁻) in DMSO/water. Monitor regioselectivity via HPLC .

- Computational Modeling : Use DFT to map electrostatic potential surfaces, predicting reactive sites .

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?

Methodological Answer:

- Refinement Protocols : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder in crystal structures .

- Validation Tools : Use WinGX’s PARST and PLATON to check for missed symmetry or hydrogen bonding inconsistencies .

- Multi-Technique Correlation : Cross-validate with solid-state NMR to resolve discrepancies in torsion angles .

Q. What strategies enhance the hydrolytic stability of the ester group under physiological pH conditions?

Methodological Answer:

- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–10) at 37°C. Quantify hydrolysis via LC-MS.

- Steric Shielding : Introduce bulky substituents adjacent to the ester to hinder nucleophilic attack.

- Activation Energy Analysis : Use Arrhenius plots to determine hydrolysis kinetics and design stabilized derivatives .

Q. How can researchers leverage this compound as a building block in agrochemical synthesis?

Methodological Answer:

- Functional Group Transformation : Convert the ester to an amide or hydrazide for bioactivity screening.

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen/CF₃ patterns and test against target pests (e.g., aphids).

- Mechanistic Probes : Use ¹⁸O isotopic labeling to trace metabolic pathways in plant models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

- Chiral Chromatography : Use preparative HPLC with cellulose-based columns to separate enantiomers.

- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry.

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction stereoselectivity in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.